molecular formula C23H17ClF3NO5 B14197680 N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine CAS No. 921623-23-6

N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine

Cat. No.: B14197680
CAS No.: 921623-23-6
M. Wt: 479.8 g/mol
InChI Key: VLVRKNHOLPDNIQ-FQEVSTJZSA-N
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Description

N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine is a chemical compound with the molecular formula C23H17ClF3NO5 This compound is known for its unique structural features, which include a chlorophenoxy group, a benzoyl group, and a trifluoromethyl group attached to an L-tyrosine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chlorophenol with benzoyl chloride to form 4-(4-chlorophenoxy)benzoyl chloride. This intermediate is then reacted with L-tyrosine in the presence of a trifluoromethylating agent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine stands out due to its combination of a chlorophenoxy group and a trifluoromethyl group attached to an L-tyrosine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

921623-23-6

Molecular Formula

C23H17ClF3NO5

Molecular Weight

479.8 g/mol

IUPAC Name

(2S)-2-[[4-(4-chlorophenoxy)benzoyl]amino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C23H17ClF3NO5/c24-16-5-11-18(12-6-16)32-17-9-3-15(4-10-17)21(29)28-20(22(30)31)13-14-1-7-19(8-2-14)33-23(25,26)27/h1-12,20H,13H2,(H,28,29)(H,30,31)/t20-/m0/s1

InChI Key

VLVRKNHOLPDNIQ-FQEVSTJZSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)OC(F)(F)F

Origin of Product

United States

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